molecular formula C11H21O4S- B1261459 (3Z)-9-methyldec-3-en-1-yl sulfate

(3Z)-9-methyldec-3-en-1-yl sulfate

Cat. No. B1261459
M. Wt: 249.35 g/mol
InChI Key: KFSZKAMIIWDKKZ-XQRVVYSFSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-9-methyldec-3-en-1-yl sulfate is an organosulfate oxoanion that is the conjugate base of (3Z)-9-methyldec-3-en-1-yl hydrogen sulfate. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (3Z)-9-methyldec-3-en-1-yl hydrogen sulfate.

Scientific Research Applications

Sulfated Polymers and Biomaterials

Sulfated chitin and chitosan are natural, biocompatible polymers that have been chemically modified with sulfate to create bifunctional materials. These modified materials retain the original properties of chitin and chitosan while gaining new or improved features. Notably, sulfated chitin and chitosan have demonstrated a variety of applications, including the adsorption of metal ions, roles in drug delivery systems, and uses in antibacterial fields. This indicates that sulfated derivatives of natural polymers have significant potential in biomedical applications (Jayakumar et al., 2007).

Sulfate Metabolism and Biological Systems

The sulfate conjugation pathway plays a critical role in drug and neurotransmitter biotransformation. Phenol sulfotransferase (PST) is a key enzyme in this pathway, catalyzing the sulfation of various compounds. Studies on human platelet thermolabile phenol sulfotransferase (TL PST) activity suggest that variations in this enzyme's activity could be due to genetic factors, indicating a possible genetic influence on sulfate conjugation processes in the body (Price et al., 1988).

Sulfate in Environmental Applications

Sulfate-reducing bacteria (SRB) are utilized in various environmental remediation processes, especially for treating sulfate-containing wastewater. The metabolism of SRBs and their responses to environmental stresses, such as changes in pH, temperature, and salinity, are crucial for optimizing these bioremediation processes. Research indicates the potential for recovering valuable resources, such as biohydrogen and hydrocarbons, through processes mediated by SRBs (Qian et al., 2019).

Sulfate in Materials Science

Sulfate ions can interact with components in cementitious materials, leading to reactions that may affect the durability of structures. Understanding the interactions between sulfate ions and construction materials is crucial for optimizing material properties and ensuring the longevity of infrastructures (Irassar, 2009).

properties

Product Name

(3Z)-9-methyldec-3-en-1-yl sulfate

Molecular Formula

C11H21O4S-

Molecular Weight

249.35 g/mol

IUPAC Name

[(Z)-9-methyldec-3-enyl] sulfate

InChI

InChI=1S/C11H22O4S/c1-11(2)9-7-5-3-4-6-8-10-15-16(12,13)14/h4,6,11H,3,5,7-10H2,1-2H3,(H,12,13,14)/p-1/b6-4-

InChI Key

KFSZKAMIIWDKKZ-XQRVVYSFSA-M

Isomeric SMILES

CC(C)CCCC/C=C\CCOS(=O)(=O)[O-]

Canonical SMILES

CC(C)CCCCC=CCCOS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-9-methyldec-3-en-1-yl sulfate
Reactant of Route 2
(3Z)-9-methyldec-3-en-1-yl sulfate
Reactant of Route 3
(3Z)-9-methyldec-3-en-1-yl sulfate
Reactant of Route 4
(3Z)-9-methyldec-3-en-1-yl sulfate
Reactant of Route 5
(3Z)-9-methyldec-3-en-1-yl sulfate
Reactant of Route 6
(3Z)-9-methyldec-3-en-1-yl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.